

Application Notes & Protocols: Structural Elucidation of Lepidiline B using NMR and Mass Spectrometry

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Compound of Interest		
Compound Name:	Lepidiline B	
Cat. No.:	B1674742	Get Quote

Introduction

Lepidiline B is an imidazolium alkaloid first isolated from the roots of Lepidium meyenii (Maca). [1] As a member of the lepidiline family of natural products, it has garnered interest for its potential biological activities, including cytotoxic properties. Accurate structural determination is the foundational step for any further investigation into its chemical synthesis, biological function, and potential as a therapeutic agent. This document provides detailed application notes and protocols for the structural elucidation of **Lepidiline B** using Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS), two of the most powerful analytical techniques for identifying unknown small molecules.

Data Presentation: Spectroscopic Analysis of Lepidiline B

The structural elucidation of **Lepidiline B** relies on the synergistic interpretation of data from Mass Spectrometry and NMR spectroscopy. MS provides the molecular formula, while 1D and 2D NMR experiments reveal the carbon-hydrogen framework and connectivity.

Mass Spectrometry Data

High-resolution mass spectrometry (HRMS) is critical for determining the elemental composition of an unknown compound. For **Lepidiline B**, the molecular formula has been



established as C₂₀H₂₃ClN₂.[1][2] Electrospray Ionization (ESI) is a suitable soft ionization technique for this class of pre-charged imidazolium salts.

Table 1: Predicted High-Resolution Mass Spectrometry Data for Lepidiline B

Ion Species	Calculated m/z	Molecular Formula
[M]+ (Cation)	291.1856	[C20H23N2]+
[M+H]+ (Protonated Cation)	292.1934	[C ₂₀ H ₂₄ N ₂] ²⁺ (doubly charged)
[M+Na] ⁺ (Sodium Adduct)	314.1775	[C20H23N2Na] ²⁺ (doubly charged)

Note: The primary observed species in ESI-MS for this permanently charged molecule would be the cation [M]⁺.

NMR Spectroscopic Data

NMR spectroscopy provides detailed information about the chemical environment and connectivity of atoms. The ¹H NMR spectrum indicates the types and numbers of protons, while the ¹³C NMR spectrum reveals the carbon skeleton. The data presented here was acquired in Chloroform-d (CDCl₃) on a 600 MHz instrument.[1][3]

Table 2: ¹H NMR Data for **Lepidiline B** (600 MHz, CDCl₃)

Chemical Shift (δ)	Multiplicity	Integration	Assignment
7.34–7.26	m (multiplet)	6H	Phenyl H (m, p)
7.07–7.04	m (multiplet)	4H	Phenyl H (o)
5.53	s (singlet)	4H	N-CH ₂ (Benzyl)
2.74	s (singlet)	3H	Imidazole C2-CH₃
2.19	s (singlet)	6H	Imidazole C4/C5-CH₃

Table 3: 13C NMR Data for **Lepidiline B** (151 MHz, CDCl₃)



Chemical Shift (δ) ppm	Carbon Type	Assignment
144.2	Quaternary C	Imidazole C2
133.3 (2C)	Quaternary C	Phenyl C (ipso, attached to CH ₂)
129.5 (4C)	СН	Phenyl CH (m)
128.6 (2C)	СН	Phenyl CH (p)
126.4 (2C)	Quaternary C	Imidazole C4/C5
126.1 (4C)	СН	Phenyl CH (o)
49.2 (2C)	CH ₂	N-CH2 (Benzyl)
11.7	CH₃	Imidazole C2-CH₃
9.1 (2C)	CH₃	Imidazole C4/C5-CH₃

Experimental Protocols

The following protocols outline the standardized procedures for acquiring the necessary MS and NMR data for the structural elucidation of **Lepidiline B**.

Protocol: High-Resolution Mass Spectrometry (HRMS)

- Sample Preparation: Dissolve approximately 0.1-0.5 mg of purified **Lepidiline B** in 1 mL of a suitable solvent (e.g., methanol or acetonitrile/water 1:1 v/v) to create a stock solution. Further dilute this solution to a final concentration of 1-10 μg/mL for analysis.
- Instrumentation: Utilize an Electrospray Ionization (ESI) source coupled to a high-resolution mass analyzer such as a Time-of-Flight (TOF) or Orbitrap instrument.
- Analysis Parameters (Positive Ion Mode):

Ionization Mode: ESI, Positive

Capillary Voltage: 3.5 - 4.5 kV



- Nebulizer Gas (N2): Set to instrument-specific optimal pressure.
- Drying Gas (N₂): Set to a flow rate of 8-12 L/min and a temperature of 250-350 °C.
- Mass Range: Scan from m/z 100 to 1000.
- Data Acquisition: Acquire data in centroid mode. Perform an internal or external calibration to ensure high mass accuracy (< 5 ppm).
- Data Analysis: Identify the monoisotopic peak for the molecular cation [C₂₀H₂₃N₂]⁺. Use the
 instrument software to calculate the elemental composition from the accurate mass
 measurement and compare it with the theoretical value.

Protocol: NMR Spectroscopy

- Sample Preparation: Dissolve 5-10 mg of purified **Lepidiline B** in approximately 0.6 mL of Deuterated Chloroform (CDCl₃) containing 0.03% Tetramethylsilane (TMS) as an internal standard. Transfer the solution to a 5 mm NMR tube.
- Instrumentation: Use a high-field NMR spectrometer (e.g., 600 MHz) equipped with a cryoprobe for enhanced sensitivity.
- ¹H NMR Acquisition:
 - Experiment: Standard single-pulse experiment (e.g., 'zg30').
 - Solvent: CDCl₃
 - Temperature: 298 K
 - Spectral Width: 16 ppm (e.g., -2 to 14 ppm).
 - Acquisition Time: ~2-3 seconds.
 - Relaxation Delay (d1): 1-2 seconds.
 - Number of Scans: 8-16 scans.
- ¹³C NMR Acquisition:



Experiment: Proton-decoupled single-pulse experiment (e.g., 'zgpg30').

Solvent: CDCl₃

Temperature: 298 K

Spectral Width: 240 ppm (e.g., -10 to 230 ppm).

Acquisition Time: ~1-2 seconds.

Relaxation Delay (d1): 2 seconds.

Number of Scans: 1024-4096 scans (or until adequate signal-to-noise is achieved).

 Data Processing: Apply Fourier transformation, phase correction, and baseline correction to the acquired Free Induction Decays (FIDs). Calibrate the ¹H spectrum by setting the residual CHCl₃ signal to δ 7.26 ppm and the ¹³C spectrum by setting the CDCl₃ signal to δ 77.16 ppm.

Visualizations: Workflows and Logic

The following diagrams illustrate the workflow and interpretive logic used in the structural elucidation process.

Caption: Experimental workflow for the structural elucidation of **Lepidiline B**.

Caption: Logical flow from raw spectroscopic data to the final structure.

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